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Compound of Interest

Compound Name: Tetraethylsilane

Cat. No.: B1293383

For Researchers, Scientists, and Drug Development Professionals

Tetraethylsilane (TES), an organosilicon compound with the formula Si(CzHs)4, serves as a
versatile reagent and precursor in various organometallic and material science applications. Its
utility stems from its thermal stability and its role as a source of silicon in a variety of chemical
processes. This document provides an overview of its key applications, supported by
experimental protocols and quantitative data where available.

Precursor for Chemical Vapor Deposition (CVD) of
Silicon-Containing Thin Films

Tetraethylsilane is a valuable precursor for the deposition of silicon carbide (SiC) and silicon
dioxide (SiOz2) thin films through Chemical Vapor Deposition (CVD), including Plasma-
Enhanced CVD (PECVD). These films are critical in the semiconductor industry for applications
requiring high thermal stability, chemical inertness, and specific electronic properties.

Deposition of Silicon Carbide (SiC) Films

Tetraethylsilane can be used as a safer, liquid-source alternative to gaseous precursors for
the growth of SiC thin films. The deposition process typically involves the thermal
decomposition of TES on a heated substrate.
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Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC

This protocol describes the deposition of polycrystalline 3C-SiC films on a silicon substrate
using tetraethylsilane in a horizontal hot-wall LPCVD reactor.

Materials and Equipment:

o Tetraethylsilane (TES, 99.9% purity)

e Hydrogen (Hz), ultra-high purity

 Silicon (100) wafers

» Horizontal hot-wall LPCVD reactor

e Vacuum pump system

o Mass flow controllers (MFCs)

o Substrate heater capable of reaching 1350°C
Procedure:

o Clean the Si(100) wafers using a standard RCA cleaning procedure to remove organic and
metallic contaminants.

o Load the cleaned wafers into the center of the quartz tube of the LPCVD reactor.
o Evacuate the reactor to a base pressure of approximately 1 x 10~3 Torr.

« Initiate a continuous flow of Hz carrier gas at a rate of 100 sccm.

e Heat the substrate to the deposition temperature of 1350°C.

« Introduce tetraethylsilane vapor into the reactor. The TES bubbler is typically maintained at
a constant temperature to ensure a stable vapor pressure, and the flow rate is controlled by
an MFC. A typical TES flow rate is 1 sccm.

e Maintain the deposition pressure at 100 Torr.
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» Continue the deposition for the desired time to achieve the target film thickness. A deposition

time of 60 minutes is typical.

 After deposition, stop the TES flow and cool the reactor to room temperature under a

continuous Hz flow.

e Unload the coated wafers for characterization.

Quantitative Data: Deposition Parameters and Film Properties

Parameter Value

Precursor Tetraethylsilane (TES)
Substrate Si (100)

Deposition Temperature 1350°C

Reactor Pressure 100 Torr

H: Flow Rate 100 sccm

TES Flow Rate 1 sccm

Deposition Time 60 min

Resulting Film Properties

Film Type Polycrystalline 3C-SiC
Thickness ~1 um
Deposition Rate ~16.7 nm/min

Crystal Orientation

(111) preferred

Logical Relationship: CVD Process Workflow
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Substrate Preparation LPCVD Process Post-Deposition Film Characterization

RCA Cleaning of Si Wafer —# Load Wafer —# Evacuate Reactor —# Heat to 1350°C under H2 —# Introduce TES Vapor —# Deposit for 60 min —# Cool Down under Hz —# Unload Wafer —» Analyze Film Properties

Click to download full resolution via product page

Fig. 1. Workflow for LPCVD of SiC films using tetraethylsilane.

Deposition of Silicon Dioxide (SiOz) Films

Tetraethylsilane, in combination with an oxygen source, can be used in PECVD processes to
deposit SiO2 films at lower temperatures compared to thermal CVD.

Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiO2
This protocol outlines the deposition of SiOz films using a tetraethylsilane and oxygen plasma.
Materials and Equipment:

o Tetraethylsilane (TES)

o Oxygen (0O2)

e Argon (Ar)

« Silicon wafers

o PECVD reactor with a radio frequency (RF) power source

e Mass flow controllers (MFCs)

Procedure:

» Place the cleaned silicon wafers onto the substrate holder in the PECVD chamber.

o Evacuate the chamber to a base pressure below 10 mTorr.
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 Introduce Ar gas at a flow rate of 50 sccm and ignite the plasma by applying RF power (e.g.,

100 W at 13.56 MHz) to clean the substrate surface for 5 minutes.

o Stop the Ar flow and introduce the precursor gases: TES and O:. Typical flow rates are 5

sccm for TES and 50 sccm for Oz.

o Set the substrate temperature to 300°C.

e Maintain the chamber pressure at 1 Torr.

o Apply RF power (100 W) to initiate the deposition process.

o After the desired deposition time, turn off the RF power and the precursor gas flows.

e Cool the chamber to room temperature before unloading the samples.

Quantitative Data: Influence of Deposition Parameters on SiOz Film Properties

While specific data for tetraethylsilane is limited in readily available literature, the following

table illustrates the expected trends based on similar precursors like tetraethoxysilane (TEOS).

Parameter Effect on Effect on Effect on Film
Variation Deposition Rate Refractive Index Stress

] Becomes more
t RF Power Increases Decreases slightly

compressive

t Substrate

Temperature

Decreases slightly

Increases slightly

Becomes more tensile

Increases to a

1 O2/TES Ratio maximum, then Decreases Varies
decreases
_ Becomes more
1 Pressure Increases Varies

compressive

Synthesis of Metal Silicides
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Tetraethylsilane can serve as a silicon source for the synthesis of transition metal silicide
nanoparticles. These materials are of interest for their applications in electronics, catalysis, and
as high-temperature structural materials.

Experimental Protocol: Solution-Phase Synthesis of Nickel Silicide (Ni2Si) Nanopatrticles

This protocol describes a general method for the synthesis of nickel silicide nanopatrticles using
tetraethylsilane in a high-boiling point solvent.

Materials and Equipment:

» Nickel(ll) acetylacetonate [Ni(acac)]

o Tetraethylsilane (TES)

e 1-Octadecene (ODE)

e Oleylamine (OAmM)

e Three-neck round-bottom flask

o Heating mantle with temperature controller

e Schlenk line for inert atmosphere operations
e Magnetic stirrer

Procedure:

 In athree-neck flask, combine 1 mmol of Ni(acac)z, 20 mL of ODE, and 6 mmol of OAm.

o Heat the mixture to 120°C under a gentle flow of argon and maintain for 30 minutes to
remove water and oxygen.

 Increase the temperature to 220°C and maintain for 1 hour to form nickel nanoparticles. The
solution will turn black.

e Cool the reaction mixture to 180°C.
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 In a separate vial, prepare a solution of 2 mmol of tetraethylsilane in 5 mL of ODE.
« Inject the TES solution into the hot reaction mixture containing the nickel nanoparticles.

» Raise the temperature to 250°C and maintain for 1 hour to allow for the silicidation reaction
to occur.

o Cool the reaction mixture to room temperature.
e Add 40 mL of ethanol to precipitate the nanoparticles.

o Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticles in a
nonpolar solvent like hexane.

» Repeat the precipitation and redispersion steps two more times to purify the nanoparticles.

Signaling Pathway: Synthesis of Ni=Si Nanopatrticles

Ni Nanoparticle Formation

Heat (220°C)

Silicidation Reaction

Tetraethylsilane

Ni2Si NPs

Heat (250°C)

Click to download full resolution via product page

Fig. 2: Reaction pathway for the synthesis of NizSi nanoparticles.

Safety and Handling

Tetraethylsilane is a flammable liquid and should be handled with appropriate safety
precautions in a well-ventilated fume hood.[1][2][3][4]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/product/b1293383?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.gelest.com/wp-content/uploads/SIT7115.0_TETRAETHYLSILANE.pdf
https://www.lookchem.com/sds631-36-7.html
https://aksci.com/sds/S834_SDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC313700250&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g.,
nitrile), and a flame-retardant lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
sources of ignition.[1]

e Handling: Ground and bond containers when transferring to prevent static discharge.[1] Use
only non-sparking tools.[1]

o Spills: In case of a spill, eliminate all ignition sources and absorb with an inert material.

» Disposal: Dispose of in accordance with local, state, and federal regulations.

Physical and Chemical Properties of Tetraethylsilane

Property Value

CAS Number 631-36-7

Molecular Formula CsH20Si

Molecular Weight 144.33 g/mol

Appearance Colorless liquid

Density 0.766 g/cm? at 20°C

Melting Point -82.5°C

Boiling Point 153-154°C

Flash Point 26°C

Solubility Insoluble in water; soluble in organic solvents

This document provides a summary of the primary applications of tetraethylsilane in
organometallic chemistry and materials science. Further research into specific reaction
conditions and optimization may be necessary for individual applications.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.gelest.com/wp-content/uploads/SIT7115.0_TETRAETHYLSILANE.pdf
https://www.gelest.com/wp-content/uploads/SIT7115.0_TETRAETHYLSILANE.pdf
https://www.gelest.com/wp-content/uploads/SIT7115.0_TETRAETHYLSILANE.pdf
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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